molecular formula C20H16N4O2S B285638 N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide

N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide

カタログ番号 B285638
分子量: 376.4 g/mol
InChIキー: GKQASRSNLIBPRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide, also known as NPS-2143, is a small molecule inhibitor that targets the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and hyperparathyroidism.

作用機序

N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide targets the CaSR, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. CaSR is expressed in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract. When calcium levels in the body are high, CaSR is activated, leading to a decrease in parathyroid hormone secretion, increased calcium excretion in the urine, and decreased calcium absorption in the gut. N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide inhibits CaSR-mediated signaling, leading to an increase in parathyroid hormone secretion, decreased calcium excretion in the urine, and increased calcium absorption in the gut.
Biochemical and Physiological Effects:
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to have various biochemical and physiological effects. In cancer, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to inhibit the proliferation and migration of cancer cells by targeting the CaSR signaling pathway. In osteoporosis, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to increase bone density and reduce bone resorption by inhibiting CaSR-mediated signaling. In hyperparathyroidism, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to reduce the secretion of parathyroid hormone by targeting CaSR in the parathyroid gland. These studies suggest that N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has potential therapeutic applications in various diseases.

実験室実験の利点と制限

N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule inhibitor that targets a specific receptor, making it a useful tool for studying the CaSR signaling pathway. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one of the limitations is that it has low solubility in water, which can make it challenging to work with in some experiments. Another limitation is that it has low bioavailability, which can limit its potential therapeutic applications.

将来の方向性

There are several future directions for research on N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and hypertension. Another direction is to develop more potent and selective inhibitors of CaSR that can overcome the limitations of N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. Additionally, future research could focus on understanding the downstream signaling pathways of CaSR and how they contribute to the physiological effects of N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. Overall, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has significant potential for further research and development as a therapeutic agent.

合成法

The synthesis of N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide involves the reaction of 2-mercapto-5-pyridin-4-yl-1,3,4-oxadiazole with 1-bromo-naphthalene-4-carboxylic acid, followed by amidation with propionyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The yield of the synthesis is around 40%, and the purity of the product is confirmed by NMR and HPLC analysis.

科学的研究の応用

N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to inhibit the proliferation and migration of cancer cells by targeting the CaSR signaling pathway. In osteoporosis, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to increase bone density and reduce bone resorption by inhibiting CaSR-mediated signaling. In hyperparathyroidism, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to reduce the secretion of parathyroid hormone by targeting CaSR in the parathyroid gland. These studies suggest that N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has potential therapeutic applications in various diseases.

特性

分子式

C20H16N4O2S

分子量

376.4 g/mol

IUPAC名

N-naphthalen-1-yl-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C20H16N4O2S/c25-18(22-17-7-3-5-14-4-1-2-6-16(14)17)10-13-27-20-24-23-19(26-20)15-8-11-21-12-9-15/h1-9,11-12H,10,13H2,(H,22,25)

InChIキー

GKQASRSNLIBPRT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=NN=C(O3)C4=CC=NC=C4

正規SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=NN=C(O3)C4=CC=NC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。